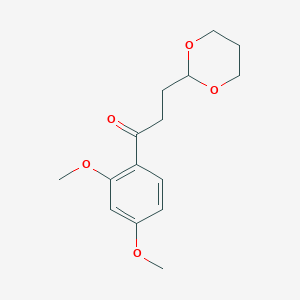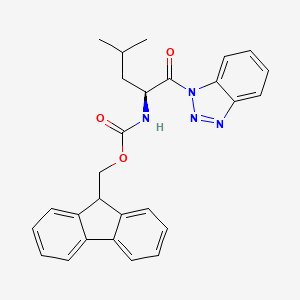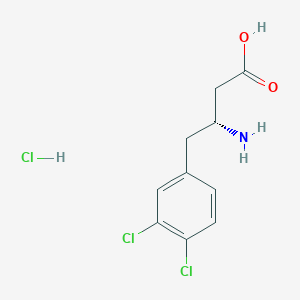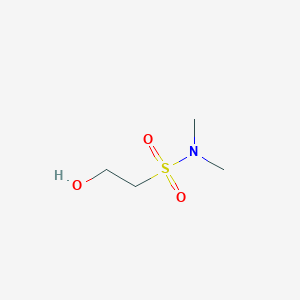
2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of complex structures through reactions such as azo-coupling and oxidative polycondensation. For instance, the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) is achieved by reacting 1,4-di(2-thienyl)-1,4-butanedione with 4-aminophenol, followed by electrochemical polymerization . Similarly, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol is synthesized through an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate . These methods suggest that the synthesis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone could also involve multi-step reactions and possibly electrochemical methods to introduce the dioxan moiety into the propanone structure.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as FT-IR, UV–vis, 1H NMR, and 13C NMR . These techniques are essential for determining the presence of functional groups, the overall molecular framework, and the purity of the synthesized compounds. For 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, similar analytical methods would be used to elucidate its structure, with particular attention to the dioxan ring and the methoxy substituents.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the synthesis processes imply that these compounds can participate in further chemical transformations, such as polymerization and coupling reactions . For 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, its reactivity would likely be influenced by the electron-donating methoxy groups and the dioxan ring, which could affect its participation in nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized by techniques such as TG–DTA, DSC, GPC, solubility tests, and electrical conductivity measurements . These properties are crucial for understanding the stability, solubility, and potential applications of the compounds. For 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, similar tests would provide insights into its thermal stability, solubility in various solvents, molecular weight distribution, and electrical properties, which are important for potential applications in materials science or pharmaceuticals.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Kasturi and Damodaran (1969) demonstrated the synthesis of 2',4'-Dimethoxy-3-(2,4-Dimethoxyphenyl)-propiophenone through reactions involving 1,3-dimethoxybenzene in polyphosphoric acid. This synthesis method offers insight into the chemical properties and potential applications of the compound in organic synthesis (Kasturi & Damodaran, 1969).
Pharmaceutical Research
- A novel series of compounds, including 1-(2,4-Dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, were synthesized by Bandgar et al. (2009). These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, indicating potential pharmaceutical applications (Bandgar et al., 2009).
Lignin Model Studies
- Yokoyama (2015) reviewed results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of compounds like 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone in understanding lignin degradation and transformation processes (Yokoyama, 2015).
Photovoltaic Cell Research
- Jørgensen and Krebs (2005) used derivatives of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone in the synthesis of oligophenylenevinylenes for plastic solar cells. This demonstrates the compound's potential use in renewable energy technologies (Jørgensen & Krebs, 2005).
Phytochemical Studies
- Uddin et al. (2013) isolated various compounds from Sorbus lanata, including derivatives of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, for phytochemical studies. These studies are crucial for understanding the biological activities of natural products (Uddin et al., 2013).
Analytical Chemistry
- Yue et al. (2007) established a method for the simultaneous determination of bioactive components, including 3,4-Dimethoxy-3'-Hydroxy propiophenone, in plant extracts. This showcases the compound's relevance in analytical methodologies (Yue et al., 2007).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMWWUCDJWYPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646016 |
Source


|
| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
884504-41-0 |
Source


|
| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)








![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)
